molecular formula C20H20ClN3O3S B2682782 8-((3-Chloro-4-methylphenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1185012-06-9

8-((3-Chloro-4-methylphenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No. B2682782
CAS RN: 1185012-06-9
M. Wt: 417.91
InChI Key: MKVFGOYFSJOVIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((3-Chloro-4-methylphenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a useful research compound. Its molecular formula is C20H20ClN3O3S and its molecular weight is 417.91. The purity is usually 95%.
BenchChem offers high-quality 8-((3-Chloro-4-methylphenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-((3-Chloro-4-methylphenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

Research has demonstrated the potential of triazaspirodecanone derivatives in medicinal chemistry, particularly as ligands for various receptors. For instance, the discovery and synthesis of related compounds have led to the identification of high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor. These compounds exhibit moderate to good selectivity versus opioid receptors and behave as full agonists in biochemical assays, highlighting their therapeutic potential (Röver et al., 2000).

Organic Synthesis

The compound and its derivatives have been utilized in organic synthesis, showcasing their versatility in forming various complex molecules. For example, research into sulfur-containing 1,2,4-triazole derivatives has revealed their antimicrobial activity against selected bacteria and fungi. These findings underline the compound's utility in synthesizing molecules with potential antibacterial and antifungal properties (Rao et al., 2014).

Pharmacological Studies

Pharmacological studies of similar triazaspirodecanone compounds have shown promising results in various therapeutic areas. For example, certain derivatives have been evaluated for their antipsychotic profiles in biochemical and behavioral pharmacological test models. These studies suggest the potential of these compounds to possess antipsychotic efficacy with a reduced propensity for neurological side effects (Wise et al., 1985).

Antimicrobial and Surface Activity

Further research has explored the synthesis of 1,2,4-triazole derivatives and their antimicrobial and surface activities. These studies highlight the compound's relevance in developing new materials with antimicrobial properties, which could have significant applications in healthcare and materials science (El-Sayed, 2006).

Anticancer and Antidiabetic Research

The compound's derivatives have also been investigated for their anticancer and antidiabetic properties. Development of novel series of spirothiazolidines analogs, which exhibit significant anticancer activities against various cancer cell lines and show therapeutic potential as antidiabetic agents, underscores the compound's importance in drug discovery and development (Flefel et al., 2019).

properties

IUPAC Name

8-(3-chloro-4-methylphenyl)sulfonyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S/c1-14-7-8-16(13-17(14)21)28(26,27)24-11-9-20(10-12-24)22-18(19(25)23-20)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVFGOYFSJOVIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((3-Chloro-4-methylphenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one

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